

Application Notes and Protocols: Lsz-102 in Combination with Ribociclib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lsz-102

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These application notes provide a comprehensive overview of the scientific rationale and methodologies for utilizing the selective estrogen receptor degrader (SERD), **Lsz-102**, in combination with the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, ribociclib. The information is intended to guide preclinical and clinical research in oncology, particularly in the context of estrogen receptor-positive (ER+) breast cancer.

Introduction

Endocrine therapies are a cornerstone in the treatment of ER+ breast cancer. However, resistance to these therapies, both de novo and acquired, remains a significant clinical challenge.[1][2] **Lsz-102** is a potent, orally bioavailable SERD designed to overcome these limitations by binding to the estrogen receptor and inducing its degradation.[3][4] This action prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[4]

Ribociclib is a selective inhibitor of CDK4 and CDK6, key proteins that regulate cell cycle progression.[5][6] In ER+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[7][8] By inhibiting CDK4/6, ribociclib prevents the phosphorylation of Rb, leading to a G1 phase cell cycle arrest and reduced cancer cell proliferation.[5][6]

The combination of **Lsz-102** and ribociclib targets two critical pathways in ER+ breast cancer, offering a synergistic approach to overcoming endocrine resistance and improving therapeutic

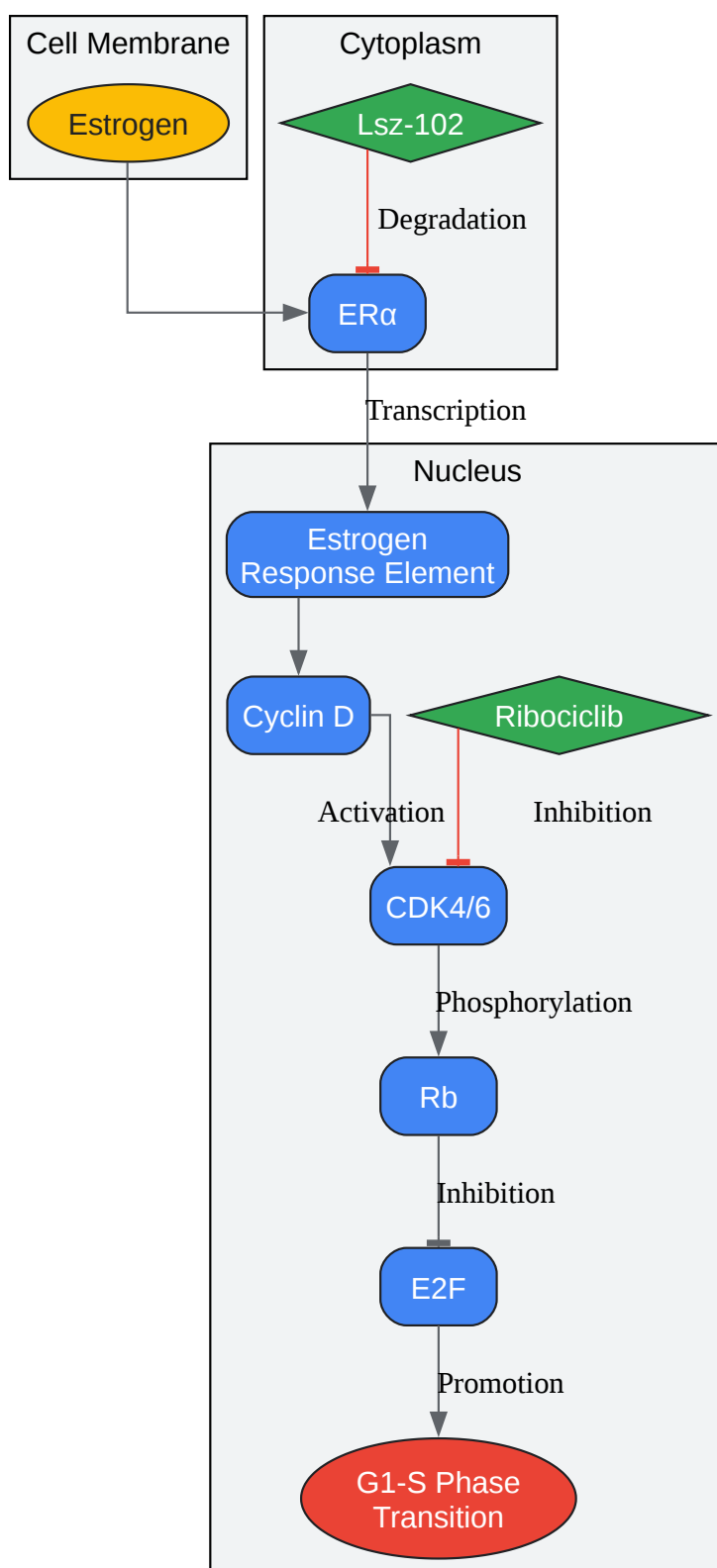
outcomes.[9][10] Preclinical models have demonstrated the synergistic activity of this combination, forming the basis for clinical investigation.[9][11]

Mechanism of Action

The combination of **Lsz-102** and ribociclib leverages a dual-targeted approach to inhibit the growth of ER+ breast cancer cells.

- **Lsz-102**: As a SERD, **Lsz-102** binds to the estrogen receptor (ER α), inducing a conformational change that leads to its degradation.[2] This depletion of ER α protein effectively shuts down estrogen-dependent signaling pathways that drive tumor growth.[4] **Lsz-102** has shown activity against both wild-type and mutant forms of ER α , which are often implicated in acquired resistance to other endocrine therapies.[10]
- **Ribociclib**: This small molecule inhibitor specifically targets CDK4 and CDK6.[5][6] In ER+ breast cancer, the ER pathway often signals downstream to promote the expression of cyclin D, which then activates CDK4/6.[8] Activated CDK4/6 phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle.[6][8] Ribociclib blocks this phosphorylation event, thereby inducing G1 cell cycle arrest.[5][12]

The synergistic effect of this combination arises from the simultaneous blockade of two key oncogenic drivers in ER+ breast cancer. **Lsz-102** removes the primary driver of proliferation (ER α), while ribociclib inhibits a crucial downstream signaling node that controls cell cycle progression.



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Caption: Combined mechanism of action of **Lsz-102** and ribociclib.

Quantitative Data from Clinical Trials

The following data is summarized from a Phase I/Ib clinical trial (NCT02734615) evaluating **Lsz-102** alone and in combination with ribociclib or alpelisib in patients with ER+ breast cancer who had progressed on prior endocrine therapy.[\[10\]](#)[\[13\]](#)

Table 1: Efficacy of **Lsz-102** Monotherapy vs. **Lsz-102** + Ribociclib Combination[\[9\]](#)[\[13\]](#)

Endpoint	Lsz-102 Monotherapy (Arm A)	Lsz-102 + Ribociclib (Arm B)
Number of Patients	77	78
Objective Response Rate (ORR)	1.3%	16.9%
Clinical Benefit Rate (CBR)	7.8%	35.1%
Median Progression-Free Survival (PFS)	1.8 months	6.2 months

Table 2: Common Adverse Events (AEs) in the **Lsz-102** + Ribociclib Arm (Arm B)[\[9\]](#)[\[13\]](#)

Adverse Event	Any Grade	Grade 3/4
Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea)	Most Frequent	-
Neutropenia	Reported	Reported
Leukopenia	Reported	Reported
Lymphopenia	Reported	Reported
Aspartate Aminotransferase (AST) Abnormalities	Reported	Reported

Note: Gastrointestinal toxicities were common across all arms of the study. Neutropenia and AST abnormalities were noted as likely driven by ribociclib.[\[9\]](#)

Experimental Protocols

The following are generalized protocols based on the methodologies typically employed in preclinical and clinical studies of combination therapies.

Objective: To determine the synergistic anti-proliferative effect of **Lsz-102** and ribociclib in ER+ breast cancer cell lines (e.g., MCF-7, T47D).

Materials:

- ER+ breast cancer cell lines
- Cell culture medium and supplements
- **Lsz-102** and ribociclib stock solutions
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Protocol:

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare a dose-response matrix of **Lsz-102** and ribociclib, both as single agents and in combination.
- Treat the cells with the drug combinations for a specified period (e.g., 72 hours).
- Assess cell viability using a suitable assay.
- Calculate the half-maximal inhibitory concentration (IC₅₀) for each drug alone and in combination.
- Use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Objective: To assess the effect of **Lsz-102** and ribociclib on the expression and phosphorylation of key proteins in the targeted signaling pathways.

Materials:

- Treated cell lysates
- Protein electrophoresis and transfer equipment
- Primary antibodies (e.g., anti-ER α , anti-phospho-Rb, anti-total-Rb, anti-Cyclin D1)
- Secondary antibodies
- Chemiluminescent substrate and imaging system

Protocol:

- Treat cells with **Lsz-102**, ribociclib, or the combination for a specified time.
- Lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and capture the image.
- Analyze band intensities to determine changes in protein levels.

Objective: To evaluate the anti-tumor efficacy of the **Lsz-102** and ribociclib combination in a mouse xenograft model of ER+ breast cancer.

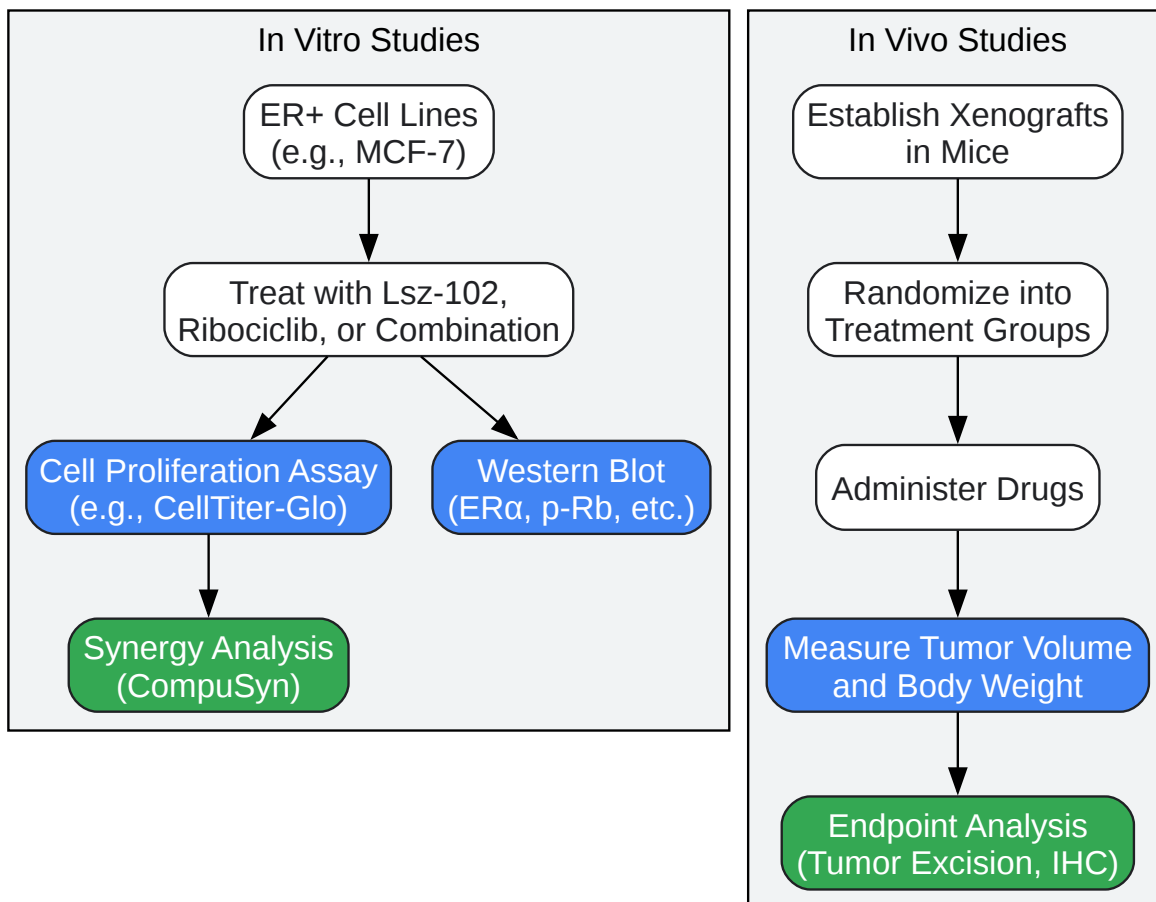
Materials:

- Immunocompromised mice (e.g., nude or NSG)
- ER+ breast cancer cells (e.g., MCF-7)

- **Lsz-102** and ribociclib formulations for oral gavage
- Calipers for tumor measurement

Protocol:

- Implant ER+ breast cancer cells subcutaneously into the flank of the mice.
- When tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, **Lsz-102** alone, ribociclib alone, **Lsz-102** + ribociclib).
- Administer drugs according to the specified dosing schedule.
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).



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Caption: Preclinical experimental workflow for evaluating **Lsz-102** and ribociclib.

Clinical Trial Protocol Considerations

Based on the Phase I/Ib study (NCT02734615), the following considerations are relevant for designing clinical trials with **Lsz-102** and ribociclib:

- **Patient Population:** Adults with a confirmed diagnosis of advanced or metastatic ER+ breast cancer who have shown progression on or after endocrine therapy.[13][14]
- **Dosing:** The Phase I study explored various dose levels. For the combination arm, **Lsz-102** was administered at doses ranging from 200-600 mg once daily, and ribociclib at doses of 300-600 mg once daily (3 weeks on/1 week off) or 300-400 mg once daily (continuous).[13]

- Safety Monitoring: Close monitoring of gastrointestinal toxicities, neutropenia, and liver function is crucial.[9]
- Endpoints: Primary endpoints typically include safety, tolerability, and determination of the recommended Phase II dose. Secondary endpoints include ORR, CBR, PFS, and pharmacokinetic assessments.[14]

Conclusion

The combination of **Lsz-102** and ribociclib represents a promising therapeutic strategy for patients with ER+ breast cancer, particularly those who have developed resistance to standard endocrine therapies. The dual targeting of the ER and CDK4/6 pathways has a strong scientific rationale and has demonstrated encouraging clinical activity with a manageable safety profile. [11][13] The protocols and data presented here provide a framework for further research and development of this combination therapy.

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- To cite this document: BenchChem. [Application Notes and Protocols: Lsz-102 in Combination with Ribociclib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608664#how-to-use-lsz-102-in-combination-with-ribociclib]

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